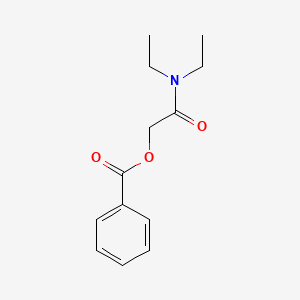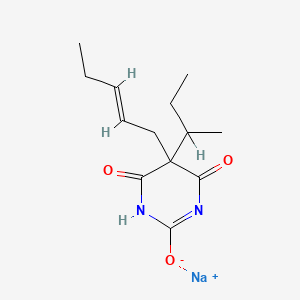
5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is a modified barbiturate with specific substituents that may alter its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core is synthesized by the condensation of urea with malonic acid or its derivatives under acidic conditions.
Substitution Reactions: The sec-butyl and 2-pentenyl groups are introduced via alkylation reactions. This involves the reaction of the barbituric acid core with sec-butyl halide and 2-pentenyl halide in the presence of a strong base such as sodium hydride.
Formation of Sodium Salt: The final step involves the neutralization of the barbituric acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains.
Reduction: Reduction reactions may occur at the carbonyl groups of the barbituric acid core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyl side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction may result in the formation of alcohols or alkanes.
Substitution: Substitution reactions may yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various barbiturate derivatives with potential pharmacological activities.
Biology
Biochemical Studies: The compound may be used in studies to understand the biochemical pathways and interactions of barbiturates.
Medicine
Pharmacological Research: The compound can be used in research to develop new sedative or anesthetic drugs.
Industry
Chemical Manufacturing: The compound may be used in the production of other chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is likely similar to other barbiturates. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects in the central nervous system. This results in sedation, hypnosis, and anesthesia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative and hypnotic effects.
Pentobarbital: Used primarily as a sedative and anesthetic.
Uniqueness
5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. These differences can affect its potency, duration of action, and side effect profile.
Eigenschaften
CAS-Nummer |
64058-03-3 |
|---|---|
Molekularformel |
C13H19N2NaO3 |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
sodium;5-butan-2-yl-4,6-dioxo-5-[(E)-pent-2-enyl]-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H20N2O3.Na/c1-4-6-7-8-13(9(3)5-2)10(16)14-12(18)15-11(13)17;/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b7-6+; |
InChI-Schlüssel |
RJIHXPWDDYMESV-UHDJGPCESA-M |
Isomerische SMILES |
CC/C=C/CC1(C(=O)NC(=NC1=O)[O-])C(C)CC.[Na+] |
Kanonische SMILES |
CCC=CCC1(C(=O)NC(=NC1=O)[O-])C(C)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14490544.png)


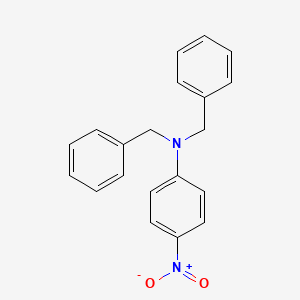
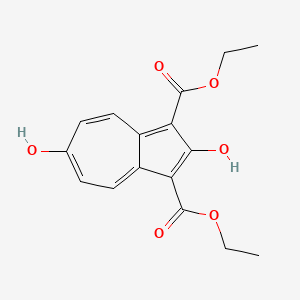
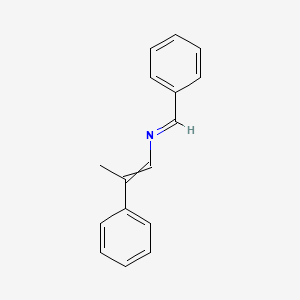

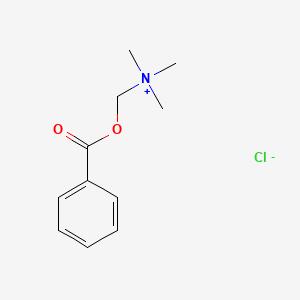
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)



